molecular formula C16H18N6O2 B2448534 N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide CAS No. 2034534-89-7

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide

Cat. No.: B2448534
CAS No.: 2034534-89-7
M. Wt: 326.36
InChI Key: DVZFDXCQCSIFQE-UHFFFAOYSA-N
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Description

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide is a synthetic compound known for its intricate molecular structure and potential applications in various scientific fields. The compound is characterized by the presence of several functional groups, including an oxadiazole ring, a triazole ring, and a tolyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide typically involves multiple steps:

  • Formation of the 1,2,4-Oxadiazole Ring: : Starting with appropriate precursors, the oxadiazole ring is synthesized through cyclization reactions involving nitrile and hydrazine derivatives.

  • Triazole Ring Synthesis: : This step involves the use of azide-alkyne cycloaddition (often referred to as "click chemistry") to form the triazole ring.

  • Linking the Components: : The oxadiazole and triazole rings are linked via an ethyl chain through condensation reactions.

  • Final Functionalization:

Industrial Production Methods

Industrial synthesis follows similar routes but is scaled up with optimizations for cost and efficiency. This often includes continuous flow reactions, advanced catalytic processes, and automated synthetic pathways to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically affecting the tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions may target the triazole ring, resulting in ring-opened products or derivatives with altered electronic properties.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur at the aromatic rings and the oxadiazole moiety, yielding a variety of substituted products.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or hydrogen gas with palladium on carbon.

  • Substitution: : Reagents include halogens, sulfonyl chlorides, and various nucleophiles under controlled temperatures and pressures.

Major Products

These reactions can produce a diverse range of derivatives, each with distinct properties, potentially enhancing the compound's applicability in different scientific realms.

Scientific Research Applications

Chemistry

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide is explored for its role as a building block in complex organic synthesis and material science. Its ability to undergo various modifications makes it invaluable in creating novel polymers and advanced materials.

Biology

In biological research, the compound serves as a probe or ligand in studying enzyme interactions and receptor binding, aiding in elucidating biochemical pathways and mechanisms.

Medicine

Medicinal chemistry leverages this compound for drug development, particularly in designing molecules with specific bioactivity. Its unique structure allows it to interact with multiple biological targets, offering potential therapeutic benefits.

Industry

The compound finds industrial applications in the development of specialty chemicals and advanced materials, contributing to innovations in coatings, adhesives, and electronic materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through binding affinities influenced by its functional groups. The triazole and oxadiazole rings play crucial roles in these interactions, modulating the compound's activity and specificity. The ethyl linker and tolyl group further fine-tune these interactions, facilitating desired biological or chemical outcomes.

Comparison with Similar Compounds

Unique Attributes

What sets N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide apart is its combination of multiple functional groups that offer diverse reactivity and binding properties, making it more versatile than similar compounds.

Similar Compounds

  • N-(2-(4-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide

  • N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(p-tolyl)acetamide

  • N-(2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide

Each of these compounds features variations in the functional groups or side chains, affecting their reactivity and application scope. Through these comparisons, the distinct advantages and potential of this compound can be appreciated, highlighting its uniqueness in scientific research and practical applications.

Properties

IUPAC Name

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-11-5-3-4-6-13(11)9-15(23)17-7-8-22-10-14(19-21-22)16-18-12(2)20-24-16/h3-6,10H,7-9H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZFDXCQCSIFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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